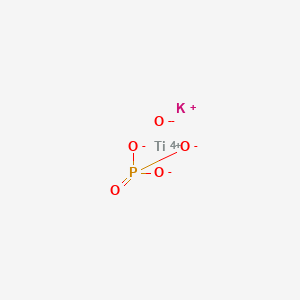
2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acid, also known as thienodiazepine, is a chemical compound that belongs to the benzodiazepine family. It has gained significant attention in scientific research due to its potential therapeutic effects in various medical fields.
Wirkmechanismus
Thienodiazepine exerts its therapeutic effects by binding to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor, which enhances the inhibitory effects of GABA in the central nervous system. This results in the suppression of neuronal excitability, leading to anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
Thienodiazepine has been shown to have various biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the reduction of glutamatergic neurotransmission, and the inhibition of voltage-gated calcium channels. Additionally, it has been shown to induce muscle relaxation by acting on the skeletal muscle calcium release channel.
Vorteile Und Einschränkungen Für Laborexperimente
Thienodiazepine offers several advantages for lab experiments, including its high potency, selectivity, and predictable pharmacokinetics. However, its use is limited by its potential for abuse and dependence, as well as its adverse effects on cognitive and psychomotor function.
Zukünftige Richtungen
For 2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acidine research include the development of novel analogs with improved pharmacological properties, the investigation of its potential use in the treatment of other medical conditions, and the exploration of its mechanisms of action at the molecular level.
Conclusion
In conclusion, 2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects in various medical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thienodiazepine offers promising opportunities for the development of novel therapeutics, and further research is needed to fully understand its potential.
Synthesemethoden
Thienodiazepine can be synthesized through various methods, including the condensation of o-aminothiophenols with α-haloacetophenones, cyclization of N-acylthioamides, and reaction of o-nitrothiophenols with α-bromoacetophenones. The most commonly used method involves the reaction of o-aminothiophenol with α-bromoacetophenone in the presence of a base, such as potassium carbonate, to yield 2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acidine.
Wissenschaftliche Forschungsanwendungen
Thienodiazepine has shown potential therapeutic effects in various medical fields, including neurology, psychiatry, and oncology. It has been studied for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. Additionally, it has been investigated for its potential use in the treatment of anxiety disorders, insomnia, epilepsy, and cancer.
Eigenschaften
Produktname |
2-(2-thienyl)-1H-1,5-benzodiazepine-4-carboxylic acid |
|---|---|
Molekularformel |
C14H10N2O2S |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
2-thiophen-2-yl-1H-1,5-benzodiazepine-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)12-8-11(13-6-3-7-19-13)15-9-4-1-2-5-10(9)16-12/h1-8,15H,(H,17,18) |
InChI-Schlüssel |
PMWHLTNIUDJQHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=CC(=N2)C(=O)O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=CC(=N2)C(=O)O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)


![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)